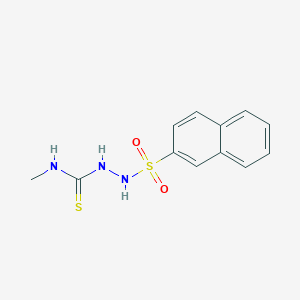![molecular formula C11H15NO4S B5739047 N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine (EMSG) is a chemical compound that has been extensively studied in the field of medical research. It is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in various experiments. EMSG has been found to have anti-inflammatory, analgesic, and antipyretic properties that make it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are chemical messengers that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has several advantages as a research tool. It is a well-established compound that has been extensively studied. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. This compound can also have toxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine. One potential direction is the development of new formulations of this compound that can improve its solubility in water. Another potential direction is the study of this compound in combination with other drugs to determine its potential synergistic effects. Additionally, the study of this compound in animal models of various diseases can provide further insights into its potential therapeutic applications. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine can be synthesized using various methods, including the reaction of glycine with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The product is then treated with ethyl iodide to obtain this compound. The synthesis method of this compound is well-established and has been used in various studies.
Aplicaciones Científicas De Investigación
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied in the field of medical research. It has been found to have anti-inflammatory properties that make it a potential candidate for the treatment of various diseases, including arthritis, osteoarthritis, and rheumatoid arthritis. This compound has also been found to have analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.
Propiedades
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(8-11(13)14)17(15,16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAUMFPAOAEZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)




![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)
![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)
